molecular formula C14H15NO B1318599 5-Methyl-2-(2-methylphenoxy)aniline CAS No. 946715-75-9

5-Methyl-2-(2-methylphenoxy)aniline

Cat. No.: B1318599
CAS No.: 946715-75-9
M. Wt: 213.27 g/mol
InChI Key: FHCCQIMFVDCKSB-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-methylphenoxy)aniline: is an organic compound with the molecular formula C14H15NO It is a derivative of aniline, where the aniline core is substituted with a methyl group and a 2-methylphenoxy group

Scientific Research Applications

Chemistry: 5-Methyl-2-(2-methylphenoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a building block in organic synthesis.

Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-methylphenoxy)aniline typically involves the following steps:

    Nitration of 2-methylphenol: The starting material, 2-methylphenol, undergoes nitration to form 2-methyl-4-nitrophenol.

    Reduction: The nitro group in 2-methyl-4-nitrophenol is reduced to an amino group, yielding 2-methyl-4-aminophenol.

    Etherification: 2-methyl-4-aminophenol is then reacted with 2-methylphenol in the presence of a suitable catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-2-(2-methylphenoxy)aniline can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted aromatic compounds with different functional groups.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-methylphenoxy)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific cellular responses.

Comparison with Similar Compounds

    2-Methylphenol: A precursor in the synthesis of 5-Methyl-2-(2-methylphenoxy)aniline.

    Aniline: The core structure from which this compound is derived.

    2-Methyl-4-aminophenol: An intermediate in the synthesis of the target compound.

Uniqueness: this compound is unique due to the presence of both a methyl group and a 2-methylphenoxy group on the aniline core. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

5-methyl-2-(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-7-8-14(12(15)9-10)16-13-6-4-3-5-11(13)2/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCCQIMFVDCKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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